Romidepsin -

Romidepsin

Catalog Number: EVT-1555649
CAS Number:
Molecular Formula: C24H36N4O6S2
Molecular Weight: 540.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Romidepsin is a bicyclic depsipeptide antibiotic isolated from the bacterium Chromobacterium violaceum with antineoplastic activity. After intracellular activation, romidepsin binds to and inhibits histone deacetylase (HDAC), resulting in alterations in gene expression and the induction of cell differentiation, cell cycle arrest, and apoptosis. This agent also inhibits hypoxia-induced angiogenesis and depletes several heat shock protein 90 (Hsp90)-dependent oncoproteins.
Romidepsin is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed cutaneous and peripheral T cell lymphomas. Romidepsin is associated with modest rate of minor serum enzyme elevations during therapy but has not been linked to cases of clinically apparent liver injury, although it has been reported to cause reactivation of hepatitis B.
Overview

Romidepsin, also known as FK228 or depsipeptide, is a potent and selective inhibitor of histone deacetylases (HDACs), primarily used in the treatment of cutaneous T-cell lymphoma. It was originally isolated from the fermentation broth of the bacterium Chromobacterium violaceum, found in Japanese soil samples. Romidepsin is classified as a prodrug, which means it requires metabolic conversion to become active within cells. Its mechanism of action involves the inhibition of HDAC enzymes, which play a crucial role in regulating gene expression by modifying histones.

Source and Classification

Romidepsin is derived from natural sources, specifically from Chromobacterium violaceum. It falls under the category of HDAC inhibitors, which are compounds that interfere with the function of HDAC enzymes. This class of drugs is significant in cancer therapy due to their ability to restore normal gene expression patterns in tumor cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of romidepsin can be approached through two main methods: biological fermentation and chemical synthesis. The chemical synthesis typically involves solid-phase peptide synthesis techniques.

  1. Solid-Phase Synthesis: This method starts with coupling a solid-phase synthetic resin with Fmoc-L-Val-OH. Following this, a series of amino acids are sequentially coupled to form a polypeptide chain. The process includes:
    • Removal of protective groups.
    • Formation of disulfide bonds through oxidation.
    • Cyclization to finalize the structure.
  2. Chemical Synthesis Steps:
    • Coupling various amino acids using Fmoc protection strategies.
    • Reduction of hydroxyl groups to form double bonds.
    • Oxidation to create an intramolecular disulfide bond.
    • Purification to achieve the final product.
Molecular Structure Analysis

Romidepsin has a complex molecular structure characterized by its bicyclic peptide framework.

  • Chemical Formula: C24H36N4O6S2C_{24}H_{36}N_{4}O_{6}S_{2}
  • Molecular Weight: Approximately 540.69 g/mol
  • IUPAC Name: (1S,4S,7Z,10S,16E,21R)-7-ethylidene-4,21-bis(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetraazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone

The structure includes multiple functional groups that contribute to its activity as an HDAC inhibitor. The presence of a disulfide bond is particularly important for its activation within cells .

Chemical Reactions Analysis

Romidepsin undergoes several key reactions during its synthesis and activation:

  1. Formation of Disulfide Bonds: This is critical for maintaining the structural integrity of romidepsin until it reaches target cells.
  2. Reduction Reaction: Inside cells, the disulfide bond is reduced by glutathione, resulting in the release of an active thiol group that interacts with zinc ions in HDAC enzymes.
  3. Enzymatic Inhibition: The active form binds to the active site of class I and II HDACs, inhibiting their activity and leading to altered gene expression .
Mechanism of Action

Romidepsin acts primarily as an HDAC inhibitor through the following process:

  1. Prodrug Activation: Once administered, romidepsin is taken up by cells where it undergoes reduction to yield an active metabolite.
  2. Binding to Histone Deacetylases: The free thiol group formed interacts with zinc ions in the active sites of HDAC enzymes.
  3. Inhibition Effects: This interaction inhibits HDAC activity, leading to increased acetylation of histones and restoration of normal gene expression patterns associated with tumor suppression .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid
  • Storage Conditions: Recommended storage at -20°C

Chemical Properties

  • Solubility: Water solubility is approximately 0.0209 mg/mL.
  • LogP (Partition Coefficient): Ranges from 1.08 to 1.95.
  • pKa Values: Strongest acidic pKa around 10.67.

Additional Data

Romidepsin exhibits high plasma protein binding (92%-94%) and undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes .

Applications

Romidepsin has significant applications in oncology:

  1. Cancer Treatment: Primarily used for treating cutaneous T-cell lymphoma; it has shown effectiveness in inducing long-lasting responses in patients.
  2. Research Applications: Investigated for potential use against other malignancies due to its ability to restore normal gene expression and induce apoptosis in cancer cells.
Chemical and Pharmacological Profile of Romidepsin

Structural Characterization and Bicyclic Depsipeptide Architecture

Romidepsin (C₂₄H₃₆N₄O₆S₂; molecular weight 540.69 g/mol) is a naturally occurring bicyclic depsipeptide originally isolated from Chromobacterium violaceum strain WB968. Its structure features a unique 16-membered macrocycle composed of four amino acid residues: (D)-valine, (D)-cysteine, L-valine, and L-proline. The molecule contains a disulfide bridge (-S-S-) between the sulfur atoms of the (D)-cysteine and L-cysteine residues, conferring a rigid three-dimensional conformation essential for biological activity. This bicyclic architecture includes three chiral centers at C4 (S), C10 (S), and C21 (R), and adopts a twisted β-sheet conformation stabilized by intramolecular hydrogen bonds. The presence of both ester (depsi) and amide (peptide) bonds classifies it as a depsipeptide, distinguishing it from purely peptide-based HDAC inhibitors [4] [5] [9].

Table 1: Structural Features of Romidepsin

CharacteristicDescription
Molecular FormulaC₂₄H₃₆N₄O₆S₂
IUPAC Name(1S,4S,7Z,10S,16E,21R)-7-ethylidene-4,21-diisopropyl-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone
Key Functional GroupsDisulfide bond, thioester, ketone, amide, ester
Chiral CentersC4 (S), C10 (S), C21 (R)
Macrocycle Size16-membered ring
Natural SourceChromobacterium violaceum fermentation

Pharmacodynamics: HDAC Class I/II Inhibition Specificity

Romidepsin functions as a potent inhibitor of zinc-dependent histone deacetylases (HDACs), exhibiting highest affinity for Class I isoforms (HDAC1, HDAC2, HDAC3, HDAC8). Biochemical assays reveal nanomolar inhibitory concentrations (IC₅₀) against HDAC1 (0.036 nM) and HDAC2 (0.047 nM), significantly lower than those for Class IIa/IIb enzymes (e.g., HDAC4 IC₅₀ = 2.18 μM). This class-selective inhibition arises from the compound's ability to chelate the catalytic zinc ion within the HDAC active site via its reduced dithiol moiety. Competitive binding studies confirm romidepsin occupies the enzyme's substrate tunnel, sterically blocking access to the catalytic core. Downstream epigenetic effects include hyperacetylation of histones H3 and H4, leading to transcriptional reactivation of silenced tumor suppressor genes (e.g., p21ᴡᵃᶠ¹/ᶜⁱᵖ¹). At therapeutic concentrations, romidepsin induces G1/S and G2/M cell cycle arrest, caspase-dependent apoptosis, and inhibits angiogenesis through HIF-1α destabilization [1] [4] [9].

Table 2: HDAC Isoform Selectivity Profile of Romidepsin

HDAC ClassIsoformsIC₅₀ (nM)Relative Potency
Class IHDAC10.0361000x vs. Class II
HDAC20.047
HDAC31.40
HDAC84.85
Class IIaHDAC42180Low
HDAC5527
Class IIbHDAC69.5Moderate
HDAC1012.3
Class IVHDAC111240Low

Prodrug Activation and Intracellular Reduction Mechanisms

Romidepsin functions as a prodrug requiring intracellular activation via reduction of its disulfide bond. In its native oxidized state, the bicyclic structure limits interaction with HDACs. Cellular uptake occurs primarily through passive diffusion and carrier-mediated transport (e.g., OATP1B3). Intracellular glutathione (GSH) reduces the disulfide bond, generating a linear dithiol species that exposes the zinc-binding thiol group. This reduced form undergoes a conformational shift, enabling high-affinity zinc chelation in HDAC catalytic pockets. The reduction is catalyzed by cytosolic reductases, including glutathione disulfide reductase (GSR) and thioredoxin reductase (TXNRD). Crucially, the reduced species exhibits 100-fold greater HDAC inhibitory activity than the oxidized prodrug. The intracellular reduction also confers selectivity toward malignant cells, which typically exhibit elevated reductive capacity due to increased GSH levels and reductase expression. This activation mechanism distinguishes romidepsin from hydroxamate-based HDAC inhibitors like vorinostat [4] [5] [9].

Table 3: Key Steps in Romidepsin Prodrug Activation

StepProcessKey PlayersConsequence
Cellular UptakePassive diffusion & OATP1B3 transportOrganic anion transportersIntracellular accumulation
Disulfide ReductionGSH-dependent reductionGlutathione, GSR, TXNRDLinear dithiol formation
Conformational ChangeStructural unfoldingMolecular flexibilityExposure of zinc-binding thiol
HDAC BindingZinc ion chelationHDAC catalytic domainEnzyme inhibition (Ki = 0.2–1.5 nM)

Pharmacokinetic Modeling: Distribution, Metabolism, and Elimination

Romidepsin exhibits linear pharmacokinetics across doses of 1.0–24.9 mg/m². Population pharmacokinetic modeling (NONMEM) identifies a biphasic elimination pattern best described by a two-compartment model. Key parameters include a mean volume of distribution at steady state (Vss) of 44.5 L, indicating extensive tissue penetration beyond plasma. Plasma protein binding is 92–94%, primarily to alpha-1-acid glycoprotein (AAG). Systemic clearance (CL) averages 15.9 L/h with moderate interindividual variability (37%). The terminal half-life is approximately 3 hours, with no accumulation upon weekly dosing [2] [6] [10].

Hepatic metabolism predominates (>90%), mediated primarily by CYP3A4 (75% contribution), with minor roles for CYP3A5 (16.8%), CYP1A1, CYP2B6, and CYP2C19. Ten metabolites are detected, none exceeding 10% of parent drug exposure. Biliary excretion accounts for 79.4% of elimination, with fecal excretion as the major route. Renal clearance is negligible (<1%). Population pharmacokinetic analyses demonstrate no significant effects of age, race, sex, or genetic polymorphisms in CYP3A4/5, SLCO1B3, or ABCB1 on drug exposure. Mild hepatic impairment (Child-Pugh A) does not alter pharmacokinetics, though moderate/severe impairment reduces clearance by 25–40%, necessitating dose adjustments [2] [7] [10].

Table 4: Pharmacokinetic Parameters of Romidepsin

ParameterValueMethodologyCohort
Vss44.5 LPopulation PK modeling (NONMEM)Advanced cancer patients
CL15.9 L/h (37% IIV*)Two-compartment modelT-cell lymphoma patients
t₁/₂α0.5 hoursNon-compartmental analysisPhase I solid tumor patients
t₁/₂β3.0 hoursNon-compartmental analysisPhase I solid tumor patients
Protein Binding92–94%Equilibrium dialysisHuman plasma in vitro
Metabolic PathwaysCYP3A4 (75%), CYP3A5 (17%)Recombinant CYP enzymesHuman liver microsomes
Fecal Excretion79.4%Radioisotope tracingRodent models
*IIV = Interindividual Variability

Table 5: Chemical Compound Nomenclature

Identifier TypeName
Generic NameRomidepsin
Trade NameIstodax®
CAS Number128517-07-7
IUPAC Name(1S,4S,7Z,10S,16E,21R)-7-ethylidene-4,21-bis(1-methylethyl)-2-oxa-12,13-dithia-5,8,20,23-tetraazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone
Former Code NamesFK228, FR901228, NSC 630176, depsipeptide
SMILESC/C=C1/NC(=O)[C@H]2CSSCC/C=C/C@HOC(=O)C@@HC(C)C
InChI KeyOHRURASPPZQGQM-GCCNXGTGSA-N

Properties

Product Name

Romidepsin

IUPAC Name

7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone

Molecular Formula

C24H36N4O6S2

Molecular Weight

540.7 g/mol

InChI

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)

InChI Key

OHRURASPPZQGQM-UHFFFAOYSA-N

SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Synonyms

FK228
FR 901228
FR-901228
FR901228
istodax
romidepsin

Canonical SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.